2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 2-methoxyethyl group and a 2,5-dimethylbenzylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Preparation Methods
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2-methoxyethyl group and the 2,5-dimethylbenzylsulfanyl group is usually carried out through substitution reactions under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfanyl group, potentially converting it to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or dimethylbenzylsulfanyl groups can be replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
- 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-12-4-5-13(2)14(10-12)11-24-18-19-15-6-9-23-16(15)17(21)20(18)7-8-22-3/h4-6,9-10H,7-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIQXQBKIGTQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCOC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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